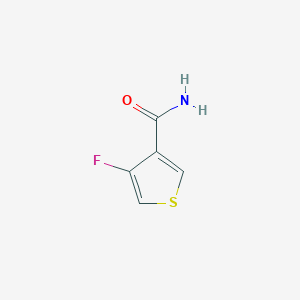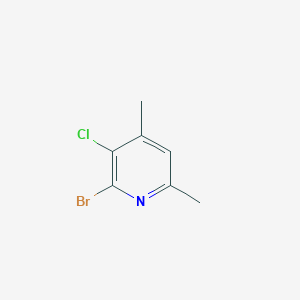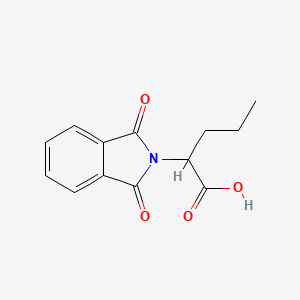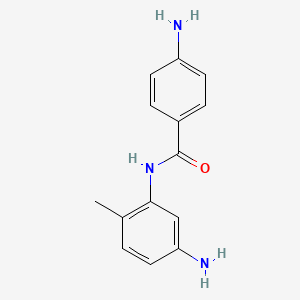![molecular formula C11H15NO2 B11716351 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)
1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 6-methylpyridin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position on the cyclobutane ring.
Attachment of the 6-methylpyridin-3-yloxy group: This can be done through an etherification reaction, where the hydroxyl group on the cyclobutane ring reacts with 6-methylpyridin-3-ol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or modified pyridine derivative.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: Shares the pyridine ring but differs in the substituents and overall structure.
2-Methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine: Similar in having a pyridine ring but differs in the aliphatic chain and functional groups.
Uniqueness: 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is unique due to its cyclobutane ring structure combined with the 6-methylpyridin-3-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3 |
InChIキー |
PJDUNWLBUQMBKA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)OC2CCC2(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)
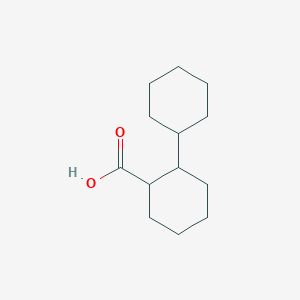
![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)


![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
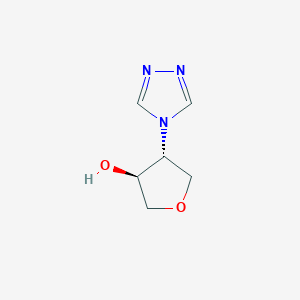
![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)
